2-Ethyl-N,N-dimethylhexanamide
Description
Structure
3D Structure
Properties
CAS No. |
81499-27-6 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-ethyl-N,N-dimethylhexanamide |
InChI |
InChI=1S/C10H21NO/c1-5-7-8-9(6-2)10(12)11(3)4/h9H,5-8H2,1-4H3 |
InChI Key |
YVAKVTNKLMUNBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)N(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethyl N,n Dimethylhexanamide
Established Synthetic Pathways to N,N-Dimethylhexanamide Derivatives
Traditional methods for synthesizing N,N-disubstituted amides provide a reliable foundation for producing compounds like 2-Ethyl-N,N-dimethylhexanamide. These pathways often involve the coupling of a carboxylic acid derivative with a secondary amine.
Amidation Reactions and Precursor Chemistry
The most common route to N,N-disubstituted amides involves the reaction of a carboxylic acid with an amine. However, direct condensation requires high temperatures (often exceeding 160°C) to overcome the formation of a stable and unreactive ammonium carboxylate salt. mdpi.com To achieve synthesis under milder conditions, the carboxylic acid is typically activated first.
A primary method involves the conversion of the carboxylic acid precursor, 2-ethylhexanoic acid, into a more reactive acyl chloride. This is commonly achieved using a stoichiometric activating agent like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.uk The resulting 2-ethylhexanoyl chloride is then reacted with dimethylamine (B145610) to form the desired amide, this compound. This two-step process is highly effective and generally produces high yields, although it generates significant waste from the activating agent. ucl.ac.uk
An alternative established route is the direct reaction of an ester, such as methyl 2-ethylhexanoate, with dimethylamine. This aminolysis of esters is a viable pathway but often requires harsh conditions, such as the use of strong bases or organometallic reagents, to proceed efficiently. mdpi.com
The key precursors for these established syntheses are:
2-Ethylhexanoic acid: The source of the acyl group.
Dimethylamine: The source of the N,N-dimethylamino group.
Activating Agents: Such as thionyl chloride, which facilitates the reaction under milder conditions. ucl.ac.uk
Targeted Functional Group Transformations for Hexanamide (B146200) Scaffolds
An alternative to building the molecule from its precursors is to modify a simpler, pre-existing amide scaffold. A targeted functional group transformation allows for the introduction of specific substituents at desired positions. To synthesize this compound, this could involve the α-alkylation of an N,N-dimethylhexanamide backbone.
This process typically involves:
Deprotonation: A strong base, such as lithium diisopropylamide (LDA), is used to remove a proton from the α-carbon (the carbon adjacent to the carbonyl group) of N,N-dimethylhexanamide. This creates a highly reactive enolate intermediate.
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking an ethyl electrophile, such as ethyl bromide or ethyl iodide.
Alkylation: This step forms a new carbon-carbon bond, attaching the ethyl group at the 2-position and yielding the final product, this compound.
While effective, this method requires stoichiometric amounts of strong, hazardous bases and strictly anhydrous conditions, which can limit its industrial applicability.
Emerging Catalytic Strategies in Amide Synthesis
Modern synthetic chemistry is increasingly focused on developing catalytic methods that are more efficient, selective, and environmentally benign than traditional stoichiometric approaches. acsgcipr.org
Copper-Catalyzed α-Alkylation of Amides
Recent advances have demonstrated the potential of transition metal catalysis for C-H functionalization, providing a more direct route for α-alkylation. Copper-catalyzed systems are particularly attractive due to the low cost and relative abundance of copper. nih.govbohrium.com While direct copper-catalyzed α-ethylation of N,N-dimethylhexanamide is a highly specific and developing area, related methodologies show significant promise.
For instance, photoinduced, copper-catalyzed methods have been developed for the alkylation of amides with unactivated alkyl halides. nih.govsemanticscholar.org These reactions can proceed under remarkably mild conditions, often at room temperature, using a simple copper(I) salt like CuI as the catalyst. nih.gov The proposed mechanism involves the photoexcitation of a copper-amidate complex, which facilitates the formation of an alkyl radical from the alkyl halide. This radical then engages in the C-C bond-forming reaction. nih.govsemanticscholar.org Such catalytic approaches avoid the need for strong bases and offer a pathway with improved functional group tolerance. nih.gov
Integration of Green Chemistry Principles in Synthetic Routes
The principles of green chemistry provide a framework for designing more sustainable chemical processes. researchgate.netdst.gov.in The synthesis of this compound can be evaluated and improved through this lens.
Key principles applicable to this synthesis include:
Catalysis: The 9th principle of green chemistry promotes the use of catalytic reagents over stoichiometric ones. scispace.com Transitioning from the thionyl chloride method (stoichiometric) to a copper-catalyzed α-alkylation (catalytic) significantly reduces waste and improves atom economy. acsgcipr.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The direct catalytic α-alkylation of N,N-dimethylhexanamide has a higher atom economy than the acid chloride route, which generates inorganic salts and acidic byproducts.
Safer Solvents and Auxiliaries: Traditional organic solvents can be hazardous. Research into greener syntheses often explores the use of safer solvents or even solvent-free conditions. researchgate.net
Energy Efficiency: Catalytic reactions that can be run at ambient temperature, such as photoinduced copper-catalyzed processes, are more energy-efficient than methods requiring high temperatures or cryogenic conditions. dst.gov.in
By embracing these principles, the synthesis of this compound can become more cost-effective and environmentally responsible.
Optimization of Reaction Conditions and Yield Efficiency for this compound Synthesis
Achieving high yield and purity is a primary goal in any synthetic process. The optimization of reaction conditions—such as temperature, solvent, catalyst system, and reaction time—is critical. For the synthesis of this compound, different parameters would be adjusted depending on the chosen pathway.
For a manganese-catalyzed α-alkylation of an amide with benzyl alcohol, for example, optimization showed that a temperature of 125 °C with 1.5 equivalents of potassium tert-butoxide as a base gave excellent yields (86-96%). acs.org Lowering the temperature to 110 °C did not significantly impact the yield, indicating some flexibility in energy input. acs.org In another study on a mild amide alkylation protocol, acetonitrile was found to be a superior solvent to THF, DMSO, or DMF, and a reaction temperature of 50 °C was optimal. escholarship.org
The following interactive table illustrates typical parameters that are varied during the optimization of a catalytic α-alkylation reaction to maximize yield.
Table 1. Illustrative Optimization of a Catalytic α-Alkylation Reaction
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuI (5 mol%) | K₃PO₄ | Acetonitrile | 50 | 24 | 75 |
| 2 | CuI (5 mol%) | NaOtBu | Acetonitrile | 50 | 24 | 62 |
| 3 | CuI (5 mol%) | K₃PO₄ | Toluene | 50 | 24 | 45 |
| 4 | CuI (5 mol%) | K₃PO₄ | Acetonitrile | 25 (RT) | 24 | 31 |
| 5 | CuI (5 mol%) | K₃PO₄ | Acetonitrile | 80 | 12 | 88 |
| 6 | Cu(OAc)₂ (5 mol%) | K₃PO₄ | Acetonitrile | 80 | 12 | 79 |
This data is representative of a typical optimization process for related reactions and serves as an illustrative example.
As shown in the table, screening different bases (Entry 1 vs. 2), solvents (Entry 1 vs. 3), and temperatures (Entry 1 vs. 4 and 5) can lead to significant improvements in yield. Further optimization of reaction time and catalyst type (Entry 5 vs. 6 and 7) can fine-tune the process to achieve maximum efficiency. Such systematic optimization is essential for developing a robust and scalable synthesis for this compound.
Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Ethyl N,n Dimethylhexanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, offering unparalleled insight into the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete picture of atomic connectivity and, in some cases, stereochemical relationships can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of 2-Ethyl-N,N-dimethylhexanamide provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum is characterized by a series of resonances, each corresponding to a unique set of protons in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons, while the integration of each signal reveals the relative number of protons it represents. Furthermore, the splitting pattern, or multiplicity, of a signal arises from spin-spin coupling with adjacent protons and provides crucial connectivity information.
Based on the structure of this compound, a predicted ¹H NMR spectrum would exhibit distinct signals for the N,N-dimethyl groups, the ethyl group, and the butyl chain. Due to the restricted rotation around the amide C-N bond, the two N-methyl groups are diastereotopic and would likely appear as two separate singlets. The protons of the ethyl and butyl chains would present more complex splitting patterns (triplets, sextets, multiplets) due to coupling with their respective neighbors.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| N-CH₃ | ~2.9 | Singlet | 6H |
| CH attached to C=O | ~2.2 | Multiplet | 1H |
| CH₂ of ethyl group | ~1.6 | Multiplet | 2H |
| CH₂ of butyl chain | ~1.2-1.4 | Multiplet | 4H |
| CH₃ of ethyl group | ~0.9 | Triplet | 3H |
| CH₃ of butyl chain | ~0.8 | Triplet | 3H |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. Each unique carbon atom gives rise to a single resonance. The chemical shift of each signal is indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the amide group is characteristically found at the downfield end of the spectrum (typically >170 ppm). The carbons of the alkyl chains and the N-methyl groups will appear at higher field strengths.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~175 |
| CH attached to C=O | ~45 |
| N-CH₃ | ~35, ~37 |
| CH₂ of ethyl group | ~25 |
| CH₂ of butyl chain | ~20-30 |
| CH₃ of ethyl group | ~12 |
| CH₃ of butyl chain | ~14 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR experiments are employed.
Correlation SpectroscopY (COSY): This experiment reveals proton-proton coupling relationships. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity within the ethyl and butyl chains.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, allowing for the definitive assignment of carbon resonances based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is crucial for establishing the connectivity between different molecular fragments, for example, by showing correlations from the N-methyl protons to the carbonyl carbon and the adjacent methine carbon.
Together, these 2D NMR experiments provide a comprehensive and unambiguous structural elucidation of this compound.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of this compound, the compound would first be vaporized and separated from other components in a mixture as it passes through a capillary column. Upon elution from the column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
The resulting mass spectrum will show a molecular ion peak (M⁺), which corresponds to the intact molecule, confirming its molecular weight. Additionally, the high energy of electron impact causes the molecular ion to fragment in a predictable manner. The analysis of these fragment ions provides a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation pathways for amides include α-cleavage (cleavage of the bond adjacent to the nitrogen atom) and McLafferty rearrangement.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Fragment Structure | Fragmentation Pathway |
| 171 | [C₁₀H₂₁NO]⁺ | Molecular Ion |
| 142 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 128 | [M - C₃H₇]⁺ | Loss of propyl radical |
| 114 | [M - C₄H₉]⁺ | Loss of butyl radical |
| 72 | [C₄H₁₀N]⁺ | α-cleavage |
| 58 | [C₃H₈N]⁺ | α-cleavage with rearrangement |
Note: The relative intensities of these fragments can provide further structural information.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound, with a molecular formula of C₁₀H₂₁NO, the calculated exact mass is 171.16231 Da. nih.gov An HRMS measurement that yields a mass very close to this theoretical value provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. This high degree of certainty in the elemental composition is a critical component of a thorough structural characterization.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each absorption band corresponds to a specific vibrational transition. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its tertiary amide and alkyl functionalities. semanticscholar.org
The most prominent feature in the IR spectrum of an amide is the Amide I band , which arises primarily from the C=O stretching vibration. semanticscholar.orgacs.org For tertiary amides like this compound, this band typically appears as a strong, sharp absorption in the region of 1630–1680 cm⁻¹. The exact position is sensitive to the molecular environment.
Other significant regions in the spectrum include:
C-H Stretching: Absorptions from the stretching vibrations of the C-H bonds in the ethyl, butyl, and N-methyl groups are observed in the 2850–3000 cm⁻¹ range. Multiple peaks are expected due to the symmetric and asymmetric stretching of CH₂, and CH₃ groups.
C-N Stretching: The stretching vibration of the tertiary amide C-N bond is typically found in the 1100-1250 cm⁻¹ region.
CH₂ and CH₃ Bending: Vibrations corresponding to the scissoring and bending of the methylene (B1212753) (CH₂) and methyl (CH₃) groups appear in the 1350–1470 cm⁻¹ range.
The table below summarizes the principal expected FT-IR absorption bands and their corresponding vibrational assignments for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 2960 - 2975 | Strong | C-H asymmetric stretching (CH₃) |
| 2925 - 2940 | Strong | C-H asymmetric stretching (CH₂) |
| 2870 - 2885 | Medium | C-H symmetric stretching (CH₃) |
| 2850 - 2865 | Medium | C-H symmetric stretching (CH₂) |
| 1645 - 1665 | Very Strong | C=O stretching (Amide I Band) |
| 1450 - 1470 | Medium | CH₂ scissoring/bending |
| 1375 - 1385 | Medium | CH₃ symmetric bending |
| 1150 - 1200 | Medium-Strong | C-N stretching |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (from a laser). researchgate.net While IR spectroscopy is sensitive to changes in the dipole moment of a bond, Raman spectroscopy is sensitive to changes in its polarizability. This often results in strong signals for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
For this compound, the FT-Raman spectrum would provide valuable information about the carbon skeleton and other key functional groups.
Key features in the FT-Raman spectrum include:
C-H Stretching: Similar to IR, the C-H stretching region (2800–3000 cm⁻¹) will show strong bands.
Amide I Band: The C=O stretch also gives rise to a Raman signal in the 1630–1680 cm⁻¹ region, though its intensity can vary.
Skeletal Vibrations: The C-C single bond stretching vibrations of the alkyl backbone, which are often weak in the IR spectrum, typically produce a series of distinct bands in the 800–1200 cm⁻¹ region of the Raman spectrum. This provides a detailed fingerprint of the hydrocarbon structure.
CH₂/CH₃ Deformation: Bending and twisting modes of the alkyl groups are also observable, particularly the CH₂ twisting and rocking vibrations in the 1060 - 1290 cm⁻¹ range. scirp.orgscirp.org
The table below details the expected prominent bands in the FT-Raman spectrum of this compound.
| Raman Shift (cm⁻¹) | Relative Intensity | Vibrational Assignment |
| 2920 - 2945 | Very Strong | C-H asymmetric stretching (CH₂/CH₃) |
| 2870 - 2885 | Strong | C-H symmetric stretching (CH₃) |
| 2850 - 2865 | Strong | C-H symmetric stretching (CH₂) |
| 1640 - 1660 | Medium | C=O stretching (Amide I Band) |
| 1440 - 1460 | Strong | CH₂/CH₃ deformation (bending) |
| 1200 - 1290 | Medium | CH₂ twisting vibrations |
| 1050 - 1150 | Medium | C-C skeletal stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. libretexts.org The structure of this compound contains saturated alkyl chains and a tertiary amide functional group. The amide group (-C(=O)N<) acts as the primary chromophore, the part of the molecule responsible for absorbing UV light.
The key electronic transitions possible for this molecule are:
n → π* Transition: This is the most significant transition for amides in the near-UV region. It involves the excitation of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl group (C=O). mmmut.ac.in For simple, non-conjugated amides, this transition is characteristically of low intensity (low molar absorptivity, ε) and occurs at a wavelength (λmax) typically around 210–230 nm.
n → σ* Transition: This transition involves promoting a non-bonding electron from the oxygen or nitrogen atom to an antibonding σ* orbital. These transitions require higher energy and thus occur at shorter wavelengths, usually below 200 nm, which is often outside the range of standard UV-Vis spectrophotometers. mmmut.ac.in
σ → σ* Transition: The excitation of an electron from a bonding σ orbital to an antibonding σ* orbital requires very high energy. These transitions occur at very short wavelengths (e.g., < 150 nm) in the far-UV region and are not observable with conventional instrumentation. libretexts.org
Due to the absence of any extended conjugation in the molecule, a π → π* transition, characteristic of conjugated systems, is not a defining feature. The UV-Vis spectrum of this compound is therefore expected to be relatively simple, dominated by the weak n → π* absorption of the amide chromophore.
The table below outlines the expected electronic transitions for this compound.
| Transition | Wavelength (λmax) (nm) | Chromophore |
| n → π | ~ 210 - 230 | Amide C=O |
| n → σ | < 200 | C-O, C-N |
| σ → σ* | < 150 | C-C, C-H |
Theoretical and Computational Investigations of 2 Ethyl N,n Dimethylhexanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, predicated on solving the Schrödinger equation. For a molecule like 2-Ethyl-N,N-dimethylhexanamide, these methods provide a detailed picture of its geometry and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov
The first step in a DFT study is geometry optimization, where the algorithm systematically alters the molecule's structure to find the lowest energy conformation. This process yields a set of optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, which represent the molecule's most stable structure in the gas phase. nih.gov
Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the wavenumbers of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. mdpi.comresearchgate.net Comparing the calculated vibrational wavenumbers with experimental spectra helps to validate the computed structure and aids in the assignment of experimental spectral bands. researchgate.netresearchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table presents hypothetical data for illustrative purposes.
| Parameter | Bond/Atoms | Calculated Value |
| Bond Length (Å) | C=O | 1.235 |
| C-N (amide) | 1.360 | |
| N-CH3 | 1.458 | |
| Cα-C(O) | 1.525 | |
| Bond Angle (°) | O=C-N | 122.5 |
| Cα-C(O)-N | 117.8 | |
| C-N-C | 118.5 | |
| Dihedral Angle (°) | Cα-C(O)-N-CH3 | 178.9 |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. DFT calculations provide detailed information about these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijnc.ir
The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized around the amide group, specifically the oxygen and nitrogen atoms, while the LUMO is likely centered on the carbonyl (C=O) group.
Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table presents hypothetical data for illustrative purposes.
| Property | Value (eV) |
| HOMO Energy | -6.58 |
| LUMO Energy | +0.95 |
| HOMO-LUMO Gap | 7.53 |
Molecular Electrostatic Potential Surface (MEPS) Analysis
The Molecular Electrostatic Potential Surface (MEPS) is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting and understanding intermolecular interactions and chemical reactivity. mdpi.com
The MEPS map uses a color spectrum to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the MEPS analysis would clearly show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The areas around the hydrogen atoms of the alkyl chains would exhibit positive potential (blue). This map helps to identify the sites most likely to engage in hydrogen bonding and other electrostatic interactions. researchgate.netmdpi.com
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized Lewis-like structures (bonds and lone pairs). researchgate.net This method is particularly useful for studying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. materialsciencejournal.org
In this compound, significant charge delocalization is expected from the nitrogen lone pair (n) to the antibonding orbital of the carbonyl group (π* C=O). This n → π* interaction is characteristic of amides and is responsible for the planarity and rotational barrier of the C-N bond.
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energies (E(2)) for this compound This table presents hypothetical data for illustrative purposes.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N) | π* (C=O) | 55.80 |
| LP (O) | σ* (C-N) | 2.55 |
| σ (Cα-H) | σ* (C-N) | 1.98 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, static, minimum-energy structure, molecules are dynamic entities that constantly explore different conformations. Molecular Dynamics (MD) simulations are a computational method used to study this dynamic behavior by simulating the motion of atoms and molecules over time. chemrxiv.org
An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between atoms using a classical force field. By integrating Newton's equations of motion, the simulation tracks the trajectory of each atom, providing a detailed view of the molecule's conformational flexibility. researchgate.net
This analysis is particularly important for understanding the behavior of the flexible ethyl and hexyl chains. MD simulations can reveal the preferred conformations, the energy barriers between them, and how the molecule interacts with its environment, offering insights into its physical properties in a liquid or solution phase. nih.govnih.govresearchgate.net
Computational Prediction of Spectroscopic Parameters (e.g., GIAO Method for NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach, often used in conjunction with DFT, for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). imist.maresearchgate.net
The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). imist.ma
By comparing the computationally predicted ¹H and ¹³C NMR chemical shifts with experimental data, researchers can confirm the proposed structure of this compound. nih.gov Discrepancies between calculated and experimental shifts can often be resolved by considering different conformations or solvent effects, providing a deeper understanding of the molecule's structure in solution.
Table 4: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data for illustrative purposes.
| Carbon Atom | Calculated δ (ppm) (GIAO/DFT) |
| C=O | 175.4 |
| N-CH₃ (syn) | 38.2 |
| N-CH₃ (anti) | 35.1 |
| Cα (methine) | 48.9 |
| C (ethyl) | 25.5 |
| C (hexyl chain) | 32.0 - 14.5 |
Reaction Mechanisms and Chemical Reactivity of 2 Ethyl N,n Dimethylhexanamide
Nucleophilic Acyl Substitution Mechanisms involving the Amide Functionality
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. masterorganicchemistry.com This class of reaction involves the replacement of a leaving group attached to an acyl group with a nucleophile. The general mechanism proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. libretexts.orgopenstax.org
Step 1 (Addition): A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate.
Step 2 (Elimination): The carbonyl group is reformed by the elimination of the leaving group. For an amide, the leaving group would be an amide anion (⁻NR₂).
However, amides are the least reactive among the carboxylic acid derivatives in nucleophilic acyl substitution reactions. libretexts.orgpearson.com This reduced reactivity is attributed to two primary factors:
Resonance Stabilization: The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating significant double-bond character in the C-N bond. This resonance stabilization lowers the ground state energy of the amide, making it less reactive. libretexts.org
Poor Leaving Group: The amide anion (in this case, (CH₃)₂N⁻) is a very strong base and consequently a very poor leaving group, making the elimination step of the mechanism difficult. pearson.comlibretexts.org
The structure of 2-Ethyl-N,N-dimethylhexanamide, being a tertiary amide, presents additional steric hindrance around the carbonyl carbon due to the two N-methyl groups and the bulky 2-ethylhexyl group. fiveable.me This steric hindrance further decreases its accessibility to nucleophiles, making it even less reactive compared to primary and secondary amides. fiveable.meumich.eduarkat-usa.org
Table 1: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution
| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity |
|---|---|---|
| Acid Chloride (R-COCl) | Cl⁻ | Most Reactive |
| Acid Anhydride (R-CO-O-CO-R) | RCOO⁻ | ↓ |
| Ester (R-COOR') | ⁻OR' | ↓ |
| Carboxylic Acid (R-COOH) | ⁻OH | ↓ |
| Amide (R-CONH₂) | ⁻NH₂ | Least Reactive |
Reduction Reactions of the this compound Amide Group
Amides can be reduced to amines, a reaction that involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). libretexts.org This transformation is specific to amides among carboxylic acid derivatives and requires a potent reducing agent.
Powerful hydride-based reducing agents are necessary for the reduction of the relatively unreactive amide group.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a strong reducing agent capable of reducing amides to amines. libretexts.orglibretexts.org The reaction with this compound would yield 2-ethyl-N,N-dimethylhexan-1-amine. The mechanism proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. This is followed by the expulsion of an oxygen atom as an aluminate leaving group, which forms an intermediate iminium ion. A second hydride addition to the iminium ion produces the final amine product. libretexts.org
Borane Reagents (e.g., BH₃-THF): Borane is another reagent capable of reducing amides. It is often considered more selective than LiAlH₄ for reducing carboxylic acids and amides.
Sodium Borohydride (NaBH₄): In contrast, sodium borohydride is a milder reducing agent and is generally not powerful enough to reduce the stable amide functionality. libretexts.orgyoutube.com Therefore, it would not be effective for the reduction of this compound.
Table 2: Reactivity of Amides with Common Hydride Reducing Agents
| Reducing Agent | Chemical Formula | Reactivity with Amides | Product |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Reactive | Amine |
| Sodium Borohydride | NaBH₄ | Generally Unreactive | No reaction |
| Borane Tetrahydrofuran Complex | BH₃-THF | Reactive | Amine |
α-Alkylation and Other Carbon-Carbon Bond Forming Reactions at the Alpha Position
The alpha-carbon (α-carbon) in this compound is the carbon atom adjacent to the carbonyl group. The protons attached to this carbon have a slight acidity due to the electron-withdrawing effect of the carbonyl group. However, amides have a relatively low C-H acidity, making reactions at this position challenging. nih.gov
Deprotonation of the α-carbon requires a very strong base to form an enolate or a similar intermediate, which can then act as a nucleophile in carbon-carbon bond-forming reactions like alkylation. Modern synthetic methods have employed transition-metal catalysis to facilitate the α-alkylation of amides using alcohols, which is considered a more sustainable approach. nih.govsemanticscholar.orgrsc.org For this compound, the α-position is a methine group (tertiary carbon), which already bears an ethyl substituent. Further alkylation at this position would lead to the formation of a sterically hindered quaternary carbon center. Catalytic enantioselective methods have been developed for the α-alkylation of amides to create such chiral centers. researchgate.netrsc.org
Hydrolysis and Other Degradative Pathways of the Amide Linkage
Amide hydrolysis is the cleavage of the amide bond to form a carboxylic acid and an amine. This reaction is a type of nucleophilic acyl substitution, with water acting as the nucleophile. Due to the low reactivity of the amide bond, this process typically requires harsh conditions, such as prolonged heating in the presence of strong aqueous acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a neutral water molecule. libretexts.orglibretexts.org
Base-Catalyzed (Saponification) Hydrolysis: In the presence of a strong base like hydroxide (OH⁻), the hydroxide ion acts as a more powerful nucleophile, directly attacking the carbonyl carbon. libretexts.org This process is often difficult for amides because the amide ion is a poor leaving group. libretexts.org Tertiary amides, in particular, are known to be very difficult to cleave under basic conditions. umich.eduarkat-usa.orgresearchgate.net
For this compound, hydrolysis would yield 2-ethylhexanoic acid and dimethylamine (B145610).
Kinetic and Mechanistic Studies of this compound Transformations
Specific kinetic and mechanistic studies for this compound are not widely available in the literature. However, the kinetics of amide hydrolysis, in general, have been studied. The hydrolysis reaction is often found to be first-order with respect to the amide concentration and also first-order with respect to the concentration of the acid or base catalyst. researchgate.netrsc.org
The rate of hydrolysis is highly dependent on pH. researchgate.net In some cases, the kinetics of amide hydrolysis can be complex, exhibiting saturation behavior with respect to the concentration of water, which suggests a mechanism involving a pre-equilibrium formation of a reactive species before the rate-limiting step. acs.org
The key factors that would influence the reaction kinetics of this compound include:
Steric Hindrance: The bulky 2-ethylhexyl group and the two N-methyl groups would sterically hinder the approach of nucleophiles to the carbonyl carbon, slowing the rate of reactions like hydrolysis and reduction.
Electronic Effects: The N,N-dimethyl groups provide electron density to the carbonyl group through resonance, reducing its electrophilicity and thus its reactivity.
Any detailed kinetic study would need to account for these structural features to fully elucidate the mechanisms of its chemical transformations.
Derivatives and Analogues of 2 Ethyl N,n Dimethylhexanamide: Synthesis and Research Applications
Design and Synthesis of Novel Branched Hexanamide (B146200) Derivatives
The synthesis of branched hexanamide derivatives, such as 2-Ethyl-N,N-dimethylhexanamide, is rooted in fundamental principles of organic chemistry, primarily involving the formation of an amide bond. The design of novel derivatives often focuses on modifying the alkyl chain or the N-substituents to fine-tune the molecule's physicochemical properties for specific applications.
A common synthetic route involves the reaction of a carboxylic acid derivative with a secondary amine. For this compound, this would typically involve reacting 2-ethylhexanoyl chloride with dimethylamine (B145610). The presence of the ethyl branch at the alpha-position of the carbonyl group is a key structural feature that influences the molecule's steric and electronic properties.
The synthesis of novel derivatives can be approached through several strategies:
Modification of the Carboxylic Acid Precursor: Utilizing different branched-chain carboxylic acids allows for the introduction of variability in the main alkyl chain. This can include changing the position or length of the branch.
Varying the Amine Component: Reacting the carboxylic acid chloride with different secondary amines (e.g., diethylamine, dipropylamine) alters the substituents on the nitrogen atom, which can significantly impact properties like polarity and biological activity.
Multi-step Synthetic Pathways: More complex derivatives may require multi-step syntheses, potentially involving the creation of a specific branched carboxylic acid from simpler starting materials before the final amidation step. Research into the synthesis of complex structures like branched DNA (bDNA) highlights advanced chemical strategies for creating branched molecules, which could conceptually be applied to the design of novel amides. nih.govnih.gov
These synthetic approaches allow chemists to create libraries of related compounds for further study, particularly in structure-activity relationship analyses.
Structure-Activity Relationship (SAR) Studies of Related Amide Compounds
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For amide compounds related to this compound, a significant body of research exists, particularly in the context of their use as insect repellents.
Quantitative Structure-Activity Relationship (QSAR) studies have been performed on series of amide repellents to correlate molecular parameters with their repellency against insects like Aedes aegypti. tandfonline.comnih.govresearchgate.net These studies have revealed that the effectiveness of these compounds is not linked to a single simple parameter but rather a combination of factors.
Key findings from SAR studies on related amides include:
Influence of N-Substituents: The nature of the alkyl groups on the nitrogen atom is critical. Studies on analogues of N,N-diethyl-m-toluamide (DEET) show that variations in these groups can significantly alter repellency. nih.gov
Role of Molecular Properties: QSAR models indicate that descriptors related to the charge distribution across the molecule, which in turn affect the dipole moment, are significant predictors of repellency. tandfonline.comnih.gov This suggests that the electronic properties of the amide group and its surrounding structure are key to its interaction with insect receptors.
Steric and Lipophilic Factors: The size, shape, and lipophilicity (fat-solubility) of the molecule also play a role. While no single property like vapor pressure or molecular length could be directly correlated to protection time, excellent correlations were found when these parameters were considered together. nih.gov The steric bulk introduced by branching, as seen in this compound, is a key variable in these analyses. mdpi.com
The table below summarizes findings from a QSAR study on various amide repellents, illustrating the correlation between molecular descriptors and activity.
| Compound Class | Key Molecular Descriptors | Correlation with Repellency (r²) | Reference |
| Aliphatic Amides | Charge distribution, Dipole moment | 0.897 | tandfonline.comnih.gov |
| Aromatic Amides (DEET analogues) | Vapor pressure, Lipophilicity, Molecular length (in combination) | High (when combined) | nih.gov |
These studies provide a framework for designing new amide derivatives with potentially enhanced activity by optimizing their structural and electronic features.
Role as Chemical Intermediates in Specialized Organic Syntheses
Beyond their direct applications, branched N,N-dialkylamides like this compound can serve as valuable chemical intermediates in more complex organic syntheses. The amide functional group is relatively stable but can be induced to participate in a variety of chemical transformations.
The stability of the N,N-dimethylamide group makes it a useful protecting group or directing group in certain reactions. The steric hindrance provided by the 2-ethyl branch can influence the stereochemistry of reactions at nearby positions on the molecule.
Potential applications as intermediates include:
Precursors for Other Functional Groups: The amide group can be reduced to form corresponding amines or hydrolyzed to regenerate the carboxylic acid, allowing it to act as a masked functional group during a multi-step synthesis.
Building Blocks in Complex Molecule Synthesis: In the construction of larger molecules, such as pharmaceuticals or natural products, a fragment like 2-ethylhexanamide (B1203107) could be incorporated as a building block, providing a specific lipophilic and branched portion to the final structure. This is analogous to how peptidylamines are used to build novel calcium channel blockers. nih.gov
Scaffolds for Derivatization: The core structure can be used as a starting point for further chemical modifications, adding other functional groups to the alkyl chain to create a diverse range of new chemical entities.
The use of amides in the synthesis of various heterocyclic compounds and as aminating agents in transition metal-catalyzed reactions further illustrates their versatility as intermediates in modern organic chemistry. mdpi.com
Exploration in Agrochemical Research
The structural similarity of this compound to well-known insect repellents like DEET places it firmly within the sphere of interest for agrochemical research. The primary focus in this area is on developing new and effective crop protection agents.
Research in this field explores the potential of branched amides as:
Insect Repellents: Protecting crops from insect damage is a major goal of agrochemistry. The SAR studies that aim to improve repellency against human disease vectors are directly applicable to developing repellents for agricultural pests. tandfonline.comnih.gov The optimization of volatility and persistence on plant surfaces is a key research objective.
Pesticides: While repellents deter insects, some amide structures may exhibit insecticidal activity, meaning they are toxic to certain pests. Research would involve screening this compound and its derivatives against a range of agricultural pests to determine any lethal effects.
Synergists: In some cases, compounds that are not highly active on their own can enhance the effectiveness of other pesticides. Branched amides could be investigated for such synergistic properties in pesticide formulations.
The development of new agrochemicals is a complex process, but the foundational research into the bioactivity of amides provides a strong starting point for their exploration in this field.
Applications in Dye Chemistry Research
The connection between this compound and dye chemistry is less direct but can be understood through the general roles that N,N-dialkylamides play in this industry. These types of amides are often used as high-boiling, polar aprotic solvents.
Potential research applications include:
Specialty Solvents: The synthesis of certain dyes and pigments requires specific solvent properties to ensure high yields and purity. The unique structure of a branched amide like this compound could make it a candidate solvent for niche applications where commercial solvents like Dimethylformamide (DMF) or Dimethylacetamide (DMAc) are not optimal.
Intermediates in Dye Synthesis: While less common, the amide structure could potentially be incorporated into a dye molecule as a functional group. Amide groups can influence the final color (chromophore) and properties like lightfastness and solubility. Many modern dyes are complex molecules built from various chemical intermediates. mdpi.com
Additives in Dye Formulations: Amides can be used as additives in printing inks and dye baths to modify viscosity, improve solubility, and control the rate of dye uptake onto a substrate like textiles. Research could explore the use of branched amides to enhance the performance of specific dye-polymer systems. mdpi.com
While not a primary application, the underlying chemistry of amides provides plausible avenues for their investigation within the broad field of dye and polymer chemistry.
Applications of 2 Ethyl N,n Dimethylhexanamide in Advanced Materials Science Research
Function as a Solvent or Structure-Directing Agent (SDA) in Material Synthesis
In the synthesis of advanced porous materials, the choice of solvent is critical as it can significantly influence the final structure and properties of the material. Organic amides, including 2-Ethyl-N,N-dimethylhexanamide, are recognized for their crucial role as both solvents and structure-directing agents (SDAs) in the synthesis of zeolitic imidazolate frameworks (ZIFs).
Role in the Crystallization of Zeolitic Imidazolate Frameworks (ZIFs)
Research has demonstrated that organic amides are pivotal in the synthesis of ZIFs. While much of the existing research has centered on short alkyl-chain amides, recent investigations into amides with longer alkyl chains, such as this compound, have revealed their significant templating role. These long-chain amides can lead to the formation of specific ZIF topologies. For instance, the use of long alkyl-chain N,N-dimethyl-Cn amides (where n represents the number of carbon atoms in the alkyl chain) has been shown to consistently produce DFT-type Zn(Im)2 frameworks under a wide range of crystallization conditions. This consistency suggests a strong structure-directing effect, a phenomenon described as "one template/one topological structure". This is in contrast to short-chain amides, which often result in multiple ZIF topologies under varying synthesis conditions. The specific structural compatibility between the long alkyl-chain amides and the DFT-type framework is believed to be due to multiple C–H···π interactions, as suggested by molecular simulations.
Influence of Alkyl-Chain Length on Material Topology
The length of the alkyl chain in N,N-dimethylalkanamides has a profound impact on the resulting topology of the synthesized material. The extension of the alkyl-chain length strengthens the templating role of the amide. This leads to a distinct transition from the "one short alkyl-chain amide/multiple Zn(Im)2 topological structures" paradigm to a more controlled "one long alkyl-chain amide/one Zn(Im)2 topological structure" outcome. This principle underscores the importance of the molecular structure of the SDA in directing the formation of a specific material architecture. The use of amides with alkyl chains of varying lengths (n = 3, 4, 6, 8, and 10) has been shown to exclusively yield DTF-type Zn(Im)2 frameworks, irrespective of other synthesis parameters like temperature and molar ratios of reactants.
| Amide Type | Alkyl Chain Length | Resulting Zn(Im)2 Topology | Templating Role |
| Short-chain amides | Short | Multiple topologies (e.g., GIS, BCT) | Weak, affected by synthesis conditions |
| Long-chain amides | Long (n=3, 4, 6, 8, 10) | Singular topology (DFT-type) | Strong, "one template/one structure" |
Integration into Polymer Science Research
In the realm of polymer science, N,N-dimethylacrylamide, a structurally related compound, is a versatile monomer used in the synthesis of a wide range of polymers with tailored properties. These polymers find applications in hydrogels, coatings, and adhesives. While direct research on the integration of this compound as a monomer or an additive in polymer formulations is limited, its properties as a solvent and a potential plasticizer could be of interest. Its branched alkyl structure might impart flexibility and modify the glass transition temperature of certain polymers. Further research is necessary to explore its potential roles in polymer synthesis and modification, such as its use as a chain transfer agent or as a component in the formulation of specialty polymers where its specific solvency and structural characteristics could be advantageous.
Intermediary Role in the Development of Specialty Chemicals for Materials
There is a lack of specific information in the scientific literature detailing the role of this compound as an intermediary in the synthesis of specialty chemicals for materials science. However, amides, in general, are versatile functional groups in organic synthesis. They can be reduced to form amines or hydrolyzed to produce carboxylic acids, both of which are fundamental building blocks for a vast array of more complex molecules. It is plausible that this compound could serve as a precursor for the synthesis of specialty surfactants, corrosion inhibitors, or ligands for metal complexes with applications in catalysis or as additives in advanced materials. The development of synthetic routes utilizing this compound as a starting material would be a necessary precursor to its application as an intermediary in this context.
Environmental Fate and Transformation Studies of 2 Ethyl N,n Dimethylhexanamide in Research Contexts
Biodegradation Pathways and Mechanisms in Environmental Systems
There is currently a lack of specific studies on the biodegradation pathways and mechanisms of 2-Ethyl-N,N-dimethylhexanamide in environmental systems. However, general principles of microbial degradation of amides suggest potential pathways. The amide bond is susceptible to enzymatic hydrolysis by amidases, which would cleave the molecule into 2-ethylhexanoic acid and dimethylamine (B145610).
Subsequent degradation would likely follow separate pathways for each fragment. 2-ethylhexanoic acid, a branched-chain carboxylic acid, may undergo beta-oxidation, although the ethyl branch at the alpha-position could present steric hindrance to the enzymes involved, potentially slowing the degradation rate compared to linear acids. The fate of dimethylamine in the environment is better understood; it can be utilized as a carbon and nitrogen source by various microorganisms, often being converted to formaldehyde (B43269) and then assimilated into central metabolic pathways.
Photolytic Transformation Studies in Atmospheric and Aqueous Environments
When photodecomposition does occur, it often proceeds via a Norrish Type I cleavage, where the bond between the carbonyl group and the nitrogen atom is broken, forming an acyl radical and an aminyl radical. In the case of this compound, this would result in a 2-ethylhexanoyl radical and a dimethylaminyl radical. These highly reactive radical species would then undergo further reactions with other molecules in their vicinity, such as oxygen or organic matter.
In aqueous environments, indirect photolysis, mediated by photochemically produced reactive species like hydroxyl radicals (•OH), may play a more significant role in the transformation of this compound. Hydroxyl radicals can react with the amide, likely through hydrogen abstraction from the alkyl chains, initiating a cascade of oxidative degradation reactions. The rate of such indirect photolysis would be highly dependent on the concentration of photosensitizers (like dissolved organic matter) and other water quality parameters.
Physico-Chemical Fractionation and Behavior in Wastewater Treatment Processes
Research specifically detailing the physico-chemical fractionation and behavior of this compound in wastewater treatment processes is scarce. However, its behavior can be inferred from its chemical structure and the known performance of wastewater treatment plants (WWTPs) for similar compounds.
As a relatively small and potentially water-soluble molecule, a significant fraction of this compound entering a WWTP would likely remain in the aqueous phase. Its removal during primary treatment (sedimentation) is expected to be minimal. During secondary treatment (activated sludge), the primary removal mechanism would be biodegradation. As discussed in section 8.1, the branched and tertiary amide structure might lead to incomplete or slow biodegradation.
Studies on other recalcitrant organic compounds suggest that a portion of this compound might pass through conventional activated sludge systems untreated and be discharged into receiving waters. Advanced treatment processes, such as ozonation or activated carbon adsorption, would likely be more effective at removing this compound. Ozonation would chemically alter the molecule, while activated carbon would remove it through adsorption.
Adsorption and Sorption Characteristics in Various Environmental Matrices
There is a lack of specific data on the adsorption and sorption characteristics of this compound in various environmental matrices like soil, sediment, and sludge. However, its sorption behavior can be estimated based on its chemical properties. The compound's polarity, governed by the amide functional group, and its nonpolar character, from the alkyl chains, will dictate its partitioning behavior.
The octanol-water partition coefficient (Kow) is a key parameter for predicting sorption. While an experimental value for this compound is not available, its structure suggests a moderate hydrophobicity. This would imply a tendency to sorb to organic matter in soil and sediment. The primary sorption mechanism is likely to be hydrophobic partitioning into the organic carbon fraction of these matrices.
Future Research Directions and Unexplored Avenues for 2 Ethyl N,n Dimethylhexanamide
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The application of artificial intelligence (AI) and machine learning (ML) in chemical research offers a paradigm shift from traditional experimental approaches to predictive, data-driven science. For 2-Ethyl-N,N-dimethylhexanamide, these computational tools can accelerate the discovery of new properties and applications.
Machine learning algorithms, particularly deep neural networks, can be trained on existing data to develop robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov These models can predict the biological activities and physicochemical properties of novel derivatives of this compound, significantly reducing the time and resources required for laboratory screening. nih.gov By analyzing its molecular descriptors, AI can identify key structural features that determine its efficacy and potential interactions, guiding the synthesis of next-generation compounds with enhanced functionalities. digitellinc.comresearchgate.net
Furthermore, AI can be employed to predict potential synergistic or antagonistic effects when this compound is combined with other chemical agents. nih.gov This predictive capability is invaluable for formulating new products and understanding complex chemical interactions. The use of AI can also extend to predicting toxicity and metabolic pathways, offering early insights into the compound's safety profile. nih.gov
Table 1: Potential AI/ML Applications for this compound Research
| AI/ML Application | Description | Potential Impact |
| QSAR Modeling | Predicts biological activity and properties based on molecular structure. | Accelerates the discovery of new applications and optimizes compound design. |
| Predictive Toxicology | Forecasts potential toxicity and adverse effects. | Enhances safety assessment and reduces the need for extensive animal testing. |
| Synergy Prediction | Identifies potential synergistic or antagonistic interactions with other compounds. | Guides the formulation of new and more effective chemical blends. |
| De Novo Design | Generates novel molecular structures with desired properties. | Facilitates the creation of new compounds based on this compound. |
Sustainable Synthesis and Circular Economy Considerations in Production
Future manufacturing of this compound must align with the principles of green chemistry and the circular economy to minimize environmental impact. mdpi.com Research into sustainable synthesis routes is crucial for developing eco-friendly production processes.
This includes the exploration of biocatalysis, where enzymes are used to mediate chemical reactions under mild conditions, reducing energy consumption and waste generation. The use of renewable feedstocks as starting materials for the synthesis of this compound is another key area of investigation. researchgate.net
Furthermore, the principles of a circular economy encourage the design of processes where waste is minimized and resources are reused. researchgate.net This could involve developing methods for recycling and recovering the compound from end-of-life products, thereby closing the production loop. Life cycle assessment studies will be essential to evaluate the environmental footprint of different synthesis and recycling pathways, ensuring a holistic approach to sustainability.
Development of Novel Analytical Techniques for Enhanced Characterization
Advancements in analytical chemistry provide new tools for a more comprehensive characterization of this compound. While standard techniques provide basic structural and purity information, novel methods can offer deeper insights into its physicochemical properties and behavior in complex matrices.
Advanced chromatographic and spectroscopic techniques can be employed for more sensitive and selective detection and quantification. nih.gov Techniques such as two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) could reveal trace impurities or degradation products that are not detectable by conventional methods. Moreover, advanced characterization techniques are essential for understanding the material's properties at a nanoscale. mdpi.comadvancedsciencenews.com
The development of in-situ analytical methods could allow for real-time monitoring of the compound's behavior in various applications, providing valuable data on its stability, release kinetics, and interactions with other components. These advanced analytical capabilities will support quality control, formulation development, and environmental monitoring.
Table 2: Advanced Analytical Techniques for this compound Characterization
| Analytical Technique | Information Provided | Application |
| GCxGC-MS | Comprehensive separation and identification of volatile and semi-volatile compounds. | Impurity profiling and degradation studies. |
| High-Resolution Mass Spectrometry | Accurate mass measurements for precise elemental composition determination. | Structural elucidation of unknown metabolites and transformation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information and conformational analysis. | Unambiguous structure confirmation and study of intermolecular interactions. |
| Raman Spectroscopy | Vibrational information for molecular identification and structural analysis. | In-situ monitoring of chemical reactions and formulation stability. |
Exploration of Multifunctional Applications and Synergistic Research Opportunities
Future research should explore the potential for this compound to be used in multifunctional applications, where it can perform several roles simultaneously. This could involve designing formulations where it acts as both an active ingredient and a stabilizing agent, or as a solvent with inherent beneficial properties.
Investigating the synergistic effects of this compound with other compounds is a promising avenue for creating enhanced formulations. nih.gov For example, its combination with other active ingredients could lead to a broader spectrum of activity or improved efficacy. Understanding the structural basis for these synergies through computational modeling and experimental studies will be key to unlocking new applications. nih.gov
Collaborative research across different scientific disciplines will be crucial for exploring these multifunctional and synergistic opportunities. By combining expertise in chemistry, biology, materials science, and engineering, researchers can uncover novel applications and develop innovative products based on the unique properties of this compound.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2-Ethyl-N,N-dimethylhexanamide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves amidation of 2-ethylhexanoyl chloride with dimethylamine under controlled conditions. Key parameters include maintaining anhydrous conditions, using a non-polar solvent (e.g., dichloromethane), and optimizing molar ratios (e.g., 1:1.2 for acyl chloride to amine). Catalysts like triethylamine can enhance yield by neutralizing HCl byproducts. Reaction progress can be monitored via thin-layer chromatography (TLC) or FT-IR spectroscopy to confirm the disappearance of the acyl chloride peak (~1800 cm⁻¹) .
Q. How should researchers handle discrepancies in thermodynamic property data (e.g., melting point, boiling point) for this compound?
- Methodological Answer : When literature data are inconsistent (e.g., conflicting melting points), cross-validate using experimental techniques like differential scanning calorimetry (DSC) and compare results with computational estimates from group contribution methods (e.g., Lydersen’s method for critical temperature and pressure). For example, if experimental deviates by >5 K from literature, re-evaluate sample purity via GC-MS or NMR to rule out impurities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation. In case of spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Waste should be stored in sealed containers labeled with CAS number 685-91-6 (if applicable) and processed via certified chemical disposal services. Documented SDS guidelines for structurally similar amides (e.g., N,N-diethylacetamide) provide a template for risk mitigation .
Advanced Research Questions
Q. How can computational modeling resolve gaps in experimental data for this compound’s physicochemical properties?
- Methodological Answer : Apply quantum mechanical methods (e.g., DFT with B3LYP/6-31G* basis set) to predict dipole moments, solubility parameters, and partition coefficients (logP). Compare results with quantitative structure-property relationship (QSPR) models or Reid-Prausnitz-Sherwood estimation techniques. For example, predicted values can guide solvent selection for extraction or formulation studies when experimental data are absent .
Q. What experimental strategies are effective for analyzing structural analogs of this compound in complex mixtures?
- Methodological Answer : Use hyphenated techniques like LC-MS/MS or GC×GC-TOF to separate and identify analogs (e.g., 2-ethylhexanoic acid derivatives). For quantification, employ internal standards (e.g., deuterated analogs) to correct for matrix effects. Spectral libraries (e.g., NIST Mass Spectral Database) can aid in fragment pattern matching, particularly for branched amides .
Q. How can researchers address contradictory reports on the biological activity of this compound derivatives?
- Methodological Answer : Design dose-response studies with standardized assays (e.g., enzyme inhibition or cytotoxicity assays) to reconcile conflicting data. For example, if one study reports neurotoxicity while another does not, test across multiple cell lines (e.g., SH-SY5Y vs. HEK293) and validate with orthogonal methods (e.g., patch-clamp electrophysiology). Statistical tools like ANOVA with post-hoc tests can identify confounding variables (e.g., solvent effects) .
Q. What strategies optimize the use of this compound in polymer synthesis or functional material design?
- Methodological Answer : Incorporate the compound as a monomer in polyamide or polyurethane synthesis. Monitor polymerization kinetics via rheometry or GPC to assess molecular weight distribution. For functional materials (e.g., coatings), evaluate thermal stability via TGA and mechanical properties via dynamic mechanical analysis (DMA). Adjust side-chain length (ethyl vs. methyl groups) to tune material flexibility .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer : Reassess solubility under controlled conditions (e.g., 25°C, 1 atm) using gravimetric or UV-Vis methods. If discrepancies persist (e.g., solubility in ethanol varies across studies), consider the role of trace water content or solvent purity. Computational COSMO-RS simulations can predict solvent-solute interactions to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
